molecular formula C17H19N3O2S B5003183 4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide

4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide

Numéro de catalogue B5003183
Poids moléculaire: 329.4 g/mol
Clé InChI: KNAQJAPIYMQQNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide, commonly known as BP-C1, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and fibrosis.

Mécanisme D'action

BP-C1 inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting CAIX, BP-C1 reduces the acidity of the tumor microenvironment, making it less favorable for tumor growth. BP-C1 also inhibits the activity of lysyl oxidase (LOX), which is involved in the formation of cross-links in the extracellular matrix and is responsible for fibrosis.
Biochemical and Physiological Effects:
BP-C1 has been shown to reduce tumor growth and metastasis in several types of cancer, including breast, lung, and pancreatic cancer. Additionally, BP-C1 has been shown to inhibit fibrosis in the liver. BP-C1 has also been shown to reduce the acidity of the tumor microenvironment, which can improve the effectiveness of other cancer treatments.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BP-C1 is that it has shown promising results in preclinical studies for the treatment of cancer and fibrosis. However, one limitation of BP-C1 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

For the research of BP-C1 include testing its safety and efficacy in clinical trials, exploring its potential use in combination with other cancer treatments, and investigating its potential use in other types of cancer and fibrosis. Additionally, further studies are needed to understand the mechanism of action of BP-C1 and to identify any potential side effects.

Méthodes De Synthèse

BP-C1 can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoyl chloride with 2-aminopyridine to form 4-butoxy-N-(2-pyridinyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydride to form 4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide.

Applications De Recherche Scientifique

BP-C1 has been extensively studied for its potential use in cancer and fibrosis treatment. In vitro studies have shown that BP-C1 inhibits the growth of several cancer cell lines, including breast, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the anti-tumor effects of BP-C1 in mouse models of breast and pancreatic cancer. Additionally, BP-C1 has been shown to inhibit the activation of hepatic stellate cells, which are responsible for fibrosis in the liver.

Propriétés

IUPAC Name

4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-3-12-22-14-9-7-13(8-10-14)16(21)20-17(23)19-15-6-4-5-11-18-15/h4-11H,2-3,12H2,1H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAQJAPIYMQQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.